CKD 602, also known as belotecan, is a synthetic derivative of camptothecin, a naturally occurring alkaloid known for its potent anticancer properties. It is classified as a topoisomerase I inhibitor, which means it interferes with the enzyme responsible for DNA replication and repair. This compound has been developed to enhance the solubility and efficacy of camptothecin while reducing its toxicity. CKD 602 has shown promise in preclinical studies for treating various cancers, including gliomas and cervical cancer .
The primary mechanism of action of CKD 602 involves the stabilization of the topoisomerase I-DNA complex, leading to DNA damage. When CKD 602 binds to the topoisomerase I enzyme, it forms a ternary complex with DNA that prevents the re-ligation of DNA strands after they have been cleaved. This results in the accumulation of single-strand breaks that can lead to double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells .
CKD 602 exhibits significant antiproliferative activity across various cancer cell lines. In studies involving glioma cell lines (U87 MG, U343 MG, U251 MG, and LN229), CKD 602 induced cell cycle arrest at the G2 phase and promoted apoptosis in a dose-dependent manner. The compound has demonstrated lower toxicity compared to traditional camptothecin while retaining strong anticancer effects .
Interaction studies focusing on CKD 602 have revealed its potential synergistic effects when combined with other anticancer agents. Research indicates that CKD 602 may enhance the cytotoxic effects of drugs like cisplatin and paclitaxel by targeting different pathways involved in cancer cell survival. Additionally, studies have shown that it can modulate the expression of various proteins involved in drug resistance mechanisms, thereby improving therapeutic outcomes .
CKD 602 belongs to a class of compounds derived from camptothecin, each with unique modifications that influence their pharmacological properties. Below is a comparison with other similar compounds:
| Compound Name | Structural Modifications | Unique Features |
|---|---|---|
| Camptothecin | Natural alkaloid | Found in nature; potent but poorly soluble |
| Topotecan | Hydroxyl group at position 10 | Approved for ovarian cancer; less potent than CKD 602 |
| Irinotecan | Esterification at position 20 | Prodrug form; converted to active metabolite |
| Exatecan | Methyl group at position 10; fluoro at position 11 | Enhanced potency; more water-soluble |
| Belotecan (CKD 602) | Isopropylaminoethyl chain at position 7 | Improved solubility and reduced toxicity |
CKD 602's unique structural modification provides it with enhanced solubility compared to traditional camptothecin derivatives while maintaining significant anticancer activity .
CKD 602, chemically known as belotecan, exists in several salt forms with distinct molecular formulas and weights [1] [2]. The free base form of CKD 602 has the molecular formula C25H27N3O4 with a molecular weight of 433.5 grams per mole [2] [3]. The hydrochloride salt form, which is the most commonly studied and clinically relevant form, has the molecular formula C25H28ClN3O4 and a molecular weight of 469.96 grams per mole [4] [5] [6]. Additionally, a phosphate salt form exists with the formula C25H27N3O4·H3PO4·2½H2O, exhibiting a molecular weight of 576.53 grams per mole when accounting for the phosphoric acid and water of hydration [7].
The Chemical Abstracts Service registry numbers further distinguish these forms: 256411-32-2 for the free base and 213819-48-8 for the hydrochloride salt [3] [4]. These numerical identifiers serve as unique chemical identifiers in scientific databases and regulatory documentation.
| Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Free Base | C25H27N3O4 | 433.5 | 256411-32-2 |
| Hydrochloride Salt | C25H28ClN3O4 | 469.96 | 213819-48-8 |
| Phosphate Salt (hydrated) | C25H27N3O4·H3PO4·2½H2O | 576.53 | Not specified |
CKD 602 belongs to the pyranoindolizinoquinoline class of compounds and represents a semi-synthetic camptothecin analogue [2] [8]. The compound features a complex pentacyclic ring system characteristic of camptothecin derivatives, with specific modifications that distinguish it from the parent compound [9] [10].
The International Union of Pure and Applied Chemistry name for CKD 602 is (4S)-4-Ethyl-4-hydroxy-11-[2-[(1-methylethyl)amino]ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione [7]. This systematic nomenclature reflects the compound's structural complexity and stereochemical configuration.
The canonical Simplified Molecular Input Line Entry System representation is CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O [3]. The International Chemical Identifier provides additional structural detail: 1S/C25H27N3O4/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3/t25-/m0/s1 [3].
The structural modifications that distinguish CKD 602 from camptothecin include the presence of an isopropylamino ethyl substituent at position 7 of the camptothecin framework [11] [12]. This modification was specifically designed to enhance water solubility while maintaining topoisomerase I inhibitory activity [11] [12].
CKD 602 contains a critical chiral center at position 20 with an S-configuration, which is essential for biological activity [10] [13]. The stereochemical designation (20S) indicates the absolute configuration at this position, which is maintained throughout the various salt forms of the compound [14] [11].
The compound exists primarily in two interconvertible forms: the active lactone form and the inactive carboxylate form [14] [13]. This lactone-carboxylate equilibrium is pH-dependent and represents a critical aspect of the compound's chemical behavior [14] [13]. The equilibrium between these forms is governed by the pH of the surrounding medium, with the lactone form being favored under acidic conditions and the carboxylate form predominating under physiological pH conditions [14] [13].
Research has demonstrated that the lactone form is significantly more potent than the carboxylate form in terms of topoisomerase I inhibition [10] [13]. The conversion between these forms occurs reversibly and rapidly in aqueous buffer solutions, with conversion rate constants that are dependent on the pH of the aqueous solutions [14]. The final equilibrium ratio between the two species is also pH-dependent, making the maintenance of appropriate pH conditions crucial for preserving biological activity [14].
In specialized liposomal formulations, the compound can be maintained in the active lactone form with greater than 97% efficiency, demonstrating the importance of formulation strategies in preserving the desired stereochemical form [9].
The solubility characteristics of CKD 602 vary significantly depending on the salt form and solvent system employed [14] [4] [5]. The free base form exhibits a water solubility of 8.22 milligrams per milliliter in deionized water [14]. The hydrochloride salt demonstrates enhanced aqueous solubility, with reported values ranging from 4 milligrams per milliliter (8.51 millimolar) to 20 millimolar depending on the specific conditions and measurement methods [7] [5].
In organic solvents, CKD 602 shows favorable solubility in dimethyl sulfoxide, with concentrations ranging from 47 to 100 milligrams per milliliter (100 to 106.39 millimolar) depending on the salt form [7] [4] [5]. Ethanol solubility is generally poor, with the hydrochloride salt being essentially insoluble in ethanol, though some sources report limited solubility of 3 milligrams per milliliter (6.11 millimolar) for certain preparations [4] [5].
The compound exhibits pH-dependent partition coefficient behavior in octanol-buffer systems, reflecting the influence of the ionizable groups on its distribution properties [14]. This pH-dependent partitioning behavior has implications for the compound's pharmacokinetic properties and tissue distribution characteristics.
| Solvent | Solubility | Concentration Range | Salt Form |
|---|---|---|---|
| Water | 8.22 mg/mL | 8.51-20 mM | Free base/HCl salt |
| DMSO | 47-100 mg/mL | 100-106.39 mM | Various forms |
| Ethanol | Insoluble-3 mg/mL | 0-6.11 mM | HCl salt |
CKD 602 demonstrates variable stability depending on environmental conditions and physical state [14] [5]. In the solid state, the compound exhibits stability over a range of temperature and humidity conditions, making it suitable for standard pharmaceutical storage requirements [14]. However, the compound shows slight decomposition when exposed to light, necessitating protection from photodegradation during storage and handling [14].
The compound is slightly hygroscopic, meaning it has a tendency to absorb moisture from the atmosphere [14]. This characteristic requires appropriate packaging and storage conditions to maintain chemical integrity over extended periods.
Thermal analysis using differential scanning calorimetry reveals a melting endotherm near 270 degrees Celsius, indicating good thermal stability up to this temperature [14]. The recommended storage temperature for pharmaceutical preparations is negative 20 degrees Celsius, which ensures long-term stability [7] [4]. Commercial preparations have demonstrated stability for at least one month at room temperature, providing flexibility for shipping and short-term storage [5].
The hydrolysis behavior of CKD 602 in aqueous systems represents a critical stability consideration [14]. The compound undergoes reversible and rapid hydrolysis in aqueous buffer solutions, with the extent and rate of hydrolysis being highly dependent on pH conditions [14]. This pH-dependent hydrolysis affects the equilibrium between the active lactone form and the inactive carboxylate form, making pH control essential for maintaining biological activity [14] [13].
Two distinct acid dissociation constant values have been measured for CKD 602: 2.32 and 9.15, respectively [14]. These values indicate the presence of both acidic and basic functional groups within the molecule and explain the pH-dependent behavior observed in aqueous systems [14].
Comprehensive spectroscopic analysis of CKD 602 has been conducted using multiple analytical techniques [7] [15]. High-performance liquid chromatography analysis consistently demonstrates purity levels of 98% or greater, with some batches achieving 99.5% purity [1] [7]. This high level of purity is essential for both research applications and potential therapeutic use.
Proton nuclear magnetic resonance spectroscopy results are reported as being consistent with the expected molecular structure [7]. The spectral data support the assigned chemical structure and confirm the presence of the expected functional groups and their connectivity patterns.
Mass spectrometry analysis provides definitive molecular weight confirmation and structural validation [7] [15]. Liquid chromatography-mass spectrometry methods have been developed specifically for CKD 602 analysis, with detection limits as low as 0.05 nanograms per milliliter for certain applications [15]. The mass spectrometric fragmentation patterns are consistent with the proposed chemical structure and provide additional structural confirmation.
Elemental microanalysis data demonstrate excellent agreement between theoretical and experimental values for carbon, hydrogen, and nitrogen content [7]. For the phosphate salt form, carbon content shows perfect agreement at 52.09% both theoretical and found, while hydrogen (5.78% found versus 6.12% theoretical), nitrogen (7.21% found versus 7.29% theoretical), and phosphorus (5.54% found versus 5.37% theoretical) show close correspondence within analytical error limits [7].
| Analytical Method | Result | Specification |
|---|---|---|
| HPLC Purity | 98-99.5% | ≥98% |
| 1H NMR | Consistent with structure | Structural confirmation |
| Mass Spectrometry | Molecular ion confirmed | Structural validation |
| Elemental Analysis (C) | 52.09% | Theoretical: 52.09% |
| Elemental Analysis (H) | 5.78% | Theoretical: 6.12% |
| Elemental Analysis (N) | 7.21% | Theoretical: 7.29% |
CKD 602 exhibits characteristic reactivity patterns consistent with its camptothecin structural framework [14] [9] [13]. The most significant chemical reactivity involves the pH-dependent lactone-carboxylate equilibrium, which represents the primary chemical transformation observed under physiological conditions [14] [13].
The lactone ring opening occurs through nucleophilic attack by hydroxide ions or water molecules, leading to formation of the corresponding carboxylic acid derivative [14] [13]. This hydrolysis reaction is both reversible and rapid, with rate constants that vary significantly with pH [14]. The forward rate constant (from lactone to carboxylate) and the reverse rate constant (from carboxylate to lactone) demonstrate distinct pH dependencies, resulting in pH-dependent equilibrium positions [14].
Under acidic conditions, the equilibrium favors the lactone form, while neutral to basic conditions promote formation of the carboxylate species [14] [13]. This pH-dependent behavior has profound implications for the compound's biological activity, as only the lactone form demonstrates significant topoisomerase I inhibitory activity [10] [13].
The compound demonstrates stability toward oxidation and reduction under normal storage conditions, though exposure to light results in slight decomposition [14]. This photodegradation suggests the presence of chromophoric systems within the molecule that are susceptible to photochemical reactions.
The amino group present in the isopropylamino ethyl side chain provides a site for potential chemical modification and salt formation [14] [4]. The measured acid dissociation constants of 2.32 and 9.15 reflect the ionization behavior of functional groups within the molecule, with the lower value likely corresponding to a carboxylic acid functionality and the higher value to the amino group [14].
The structure-activity relationships of CKD 602 have been extensively studied within the context of camptothecin analogues and topoisomerase I inhibitors [10] [11] [13]. The fundamental structural requirements for topoisomerase I inhibitory activity include maintenance of the pentacyclic camptothecin framework with the lactone ring in the closed configuration [10] [13].
The critical importance of the 20S stereochemistry cannot be overstated, as compounds with the 20R configuration show no meaningful biological activity [10]. This absolute stereochemical requirement reflects the precise molecular recognition requirements for topoisomerase I binding and inhibition [10].
The modification at position 7 of the camptothecin framework, specifically the introduction of the 2-(isopropylamino)ethyl substituent, represents a significant structure-activity relationship finding [11] [12]. This modification was designed to enhance water solubility while maintaining or improving topoisomerase I inhibitory potency compared to the parent camptothecin compound [11] [12].
Research has demonstrated that CKD 602 functions as a more potent topoisomerase I inhibitor compared to camptothecin and topotecan in preclinical studies [11]. The enhanced potency is attributed to improved binding affinity for the topoisomerase I-deoxyribonucleic acid complex, potentially due to favorable interactions provided by the isopropylamino ethyl substituent [11].
The lactone form requirement represents a critical structure-activity relationship, as the carboxylate form shows dramatically reduced biological activity [10] [13]. This relationship emphasizes the importance of formulation strategies and pH control in maintaining therapeutic efficacy [9] [13].
Studies of camptothecin analogues have revealed that the A and B rings of the pentacyclic system are the most tolerant to structural modification, while alterations to the C and D rings or substitutions at positions 12 and 14 generally result in loss of activity [10] [13]. The E ring, where topoisomerase I binding occurs, tolerates only minor modifications without significant negative effects on activity [10] [13].
The water-solubilizing modification present in CKD 602 represents an optimal balance between maintaining biological activity and achieving pharmaceutical acceptability [11] [12]. This structure-activity relationship principle has guided the development of other camptothecin analogues and continues to inform medicinal chemistry efforts in this therapeutic class [10] [11].
CKD 602, also known as belotecan, represents a significant advancement in camptothecin analogue development through semi-synthetic modification of the parent compound camptothecin [1] [2]. The semi-synthetic approach offers several advantages over total synthesis, including reduced complexity, improved efficiency, and utilization of the readily available natural product camptothecin as a starting material.
The semi-synthetic pathway begins with the treatment of camptothecin with tert-butylhydroperoxide in the presence of iron sulfate, concentrated sulfuric acid, and acetic acid in aqueous solution to yield 7-methylcamptothecin [1]. This radical hydroxylation reaction introduces a hydroxymethyl substituent at the 7-position of the camptothecin ring system. The reaction conditions are carefully controlled to ensure selective hydroxylation at the desired position while maintaining the integrity of the lactone ring, which is crucial for topoisomerase I inhibitory activity [2] [3].
Following the formation of 7-methylcamptothecin, the key transformation involves a Mannich reaction using isopropylamine hydrochloride in dimethyl sulfoxide as both solvent and formaldehyde source [1] [4]. This reaction introduces the 2-(N-isopropylamino)ethyl side chain at the 7-position, which is responsible for the enhanced water solubility and improved pharmacological properties of CKD 602 compared to the parent camptothecin [2] [5]. The Mannich reaction proceeds through the formation of an iminium ion intermediate, followed by nucleophilic attack by the activated aromatic system of the camptothecin derivative [6] [7].
The semi-synthetic route offers good yields and has been successfully implemented for the production of CKD 602 for clinical use [1] [8]. This approach avoids the complex multi-step sequences required for total synthesis while maintaining the stereochemical integrity of the camptothecin core structure.
The total synthesis of CKD 602 involves the formation of several critical intermediates, each requiring specific synthetic methodologies and careful optimization of reaction conditions. The synthetic sequence begins with ethyl acetopyruvate, which undergoes condensation with triethyl orthoformate to form compound II [1]. This initial transformation establishes the foundation for subsequent cyclization reactions.
The next crucial intermediate, compound III, is formed through the reaction of compound II with cyanoacetamide, yielding 3-cyano-4-methyl-6-(carbethoxy)-2(1H)-pyridone [1]. This pyridone intermediate serves as a key building block for the construction of the polycyclic framework characteristic of camptothecin analogues. The formation of this intermediate requires careful control of reaction conditions to ensure proper regioselectivity and yield.
Compound IV represents another significant intermediate, formed through the reaction of compound III with methyl acrylate [1]. This transformation introduces additional functionality that will be essential for subsequent cyclization steps. The reaction proceeds through a Michael addition mechanism, requiring appropriate base catalysis and temperature control.
The synthesis continues with the formation of compound V through sequential decarboxylation, ketalization, and treatment with diethyl carbonate [1]. This functionalized tetrahydroindolizine intermediate incorporates the structural elements necessary for the eventual formation of the camptothecin ring system. The multi-step transformation requires careful monitoring and purification of intermediates to maintain synthetic efficiency.
Additional key intermediates include the tricyclic compound VII, formed through ethylation, reduction with acetic anhydride, sodium nitrite treatment, and subsequent hydrolysis and acidification [1]. The cyclic enol ether VIII is obtained through DIBAL reduction and hydroxyl group elimination, setting the stage for the critical asymmetric dihydroxylation step.
| Intermediate | Formation Method | Role |
|---|---|---|
| 7-Methylcamptothecin | Radical hydroxylation | Precursor for Mannich reaction |
| Compound (II) | Ethyl acetopyruvate + triethyl orthoformate | Initial condensation product |
| Compound (III) | Cyanoacetamide addition | Pyridone intermediate |
| Compound (IV) | Methyl acrylate reaction | Tetrahydroindolizine precursor |
| Compound (V) | Decarboxylation + ketalization | Functionalized intermediate |
The synthesis of CKD 602 requires precise control of reaction conditions and parameters to achieve optimal yields and maintain product quality. The radical hydroxylation step in the semi-synthetic route utilizes tert-butylhydroperoxide as the oxidizing agent in combination with iron sulfate as a catalyst [1]. The reaction is conducted in an aqueous acetic acid medium with concentrated sulfuric acid, requiring careful temperature control to prevent decomposition of the sensitive camptothecin substrate.
The Mannich reaction, a critical step in both synthetic approaches, employs isopropylamine hydrochloride as the amine component and dimethyl sulfoxide as both solvent and formaldehyde source [1] [6]. The reaction requires elevated temperatures and careful monitoring to ensure complete conversion while avoiding side reactions. The reaction mechanism involves the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the enolate or enol form of the substrate [7] [9].
For the total synthesis route, the asymmetric dihydroxylation of compound VIII represents a particularly challenging transformation requiring the use of (DHQD)2PHAL as the chiral ligand, potassium osmate as the catalyst, and potassium ferricyanide as the co-oxidant in tert-butanol solvent [1]. This reaction must be conducted at carefully controlled temperatures, typically at room temperature, to achieve high enantioselectivity and avoid over-oxidation.
The Friedlander condensation, which forms the final quinoline ring system, requires the reaction of lactone X with 3-[N-isopropyl-N-(carbobenzyloxy)amino]-1-(2-aminophenyl)propan-1-one under elevated temperature conditions [1]. The reaction is followed by deprotection to yield the final CKD 602 product. Temperature control is critical to ensure complete cyclization while preventing thermal decomposition of the product.
| Reaction Type | Reagents | Solvent | Temperature |
|---|---|---|---|
| Radical Hydroxylation | t-BuOOH, FeSO4, H2SO4 | Water/AcOH | Controlled |
| Mannich Reaction | Isopropylamine·HCl, DMSO | DMSO | Elevated |
| Asymmetric Dihydroxylation | (DHQD)2PHAL, K2OsO4 | t-BuOH | Room temperature |
| Friedlander Condensation | Amino-substituted aryl ketone | Variable | Elevated |
The purification of CKD 602 requires sophisticated chromatographic techniques to achieve the high purity standards necessary for pharmaceutical applications. High-performance liquid chromatography serves as the primary analytical and preparative method for CKD 602 purification [10] [11]. The compound exhibits specific retention times and peak characteristics that allow for effective separation from synthetic impurities and byproducts.
Column chromatography using silica gel with chloroform-methanol solvent systems has been employed for the purification of CKD 602 derivatives and intermediates [10] [11]. The optimization of eluent composition, typically ranging from 10:1 to 20:1 chloroform to methanol ratios, is critical for achieving adequate resolution and recovery yields. Flash column chromatography techniques provide enhanced separation efficiency and reduced purification times compared to traditional column methods.
The analytical characterization of CKD 602 employs multiple spectroscopic and spectrometric techniques to confirm structure and assess purity. Liquid chromatography-tandem mass spectrometry serves as a highly sensitive and specific method for quantitative analysis of CKD 602 in various matrices [3] [12] [13]. The method provides excellent selectivity and can distinguish between the active lactone form and inactive hydroxyl acid form of the compound.
Nuclear magnetic resonance spectroscopy, including both proton and carbon-13 NMR, provides comprehensive structural characterization of CKD 602 and its synthetic intermediates [10] [11]. The spectroscopic data confirm the presence of characteristic functional groups, including the quinoline ring system, the lactone moiety, and the isopropylamino side chain. Chemical shift assignments and coupling patterns provide detailed information about the molecular structure and stereochemistry.
Mass spectrometry analysis yields molecular ion peaks that confirm the molecular weight and fragmentation patterns characteristic of CKD 602 [10] [11]. Electrospray ionization mass spectrometry has proven particularly effective for this compound, providing [M+H]+ ions and characteristic fragment ions that facilitate structural confirmation and purity assessment.
Infrared spectroscopy provides additional structural information, particularly regarding carbonyl stretching frequencies and other functional group vibrations [10]. The IR spectrum of CKD 602 exhibits characteristic peaks corresponding to the lactone carbonyl, aromatic C=C stretches, and N-H vibrations from the amine functionality.
| Parameter | Value |
|---|---|
| Molecular Formula | C25H27N3O4 |
| Molecular Weight (free base) | 433.51 g/mol |
| Molecular Weight (HCl salt) | 469.96 g/mol |
| CAS Number (HCl) | 213819-48-8 |
| Melting Point | >218°C (decomp) |
The purity of CKD 602 preparations is typically assessed to be ≥98% by HPLC analysis [14] [15]. This high purity standard is essential for both research applications and clinical use. Storage conditions are carefully controlled, with the compound typically stored at -20°C under inert atmosphere to prevent degradation [15] [16].
Recent advances in synthetic methodology have opened new avenues for the preparation of CKD 602 and related camptothecin analogues. Novel approaches focus on improving synthetic efficiency, reducing environmental impact, and enabling the preparation of new structural variants with enhanced pharmacological properties [17] [18].
One promising area of development involves the use of copper-catalyzed three-component coupling reactions for the introduction of complex side chains at the 7-position of camptothecin derivatives [10] [11]. These reactions employ copper iodide as a catalyst and proceed through the coupling of amino acid derivatives, alkynes, and sulfonyl azides to form sulfonylamidine-containing products. The methodology offers high functional group tolerance and can be conducted under mild reaction conditions.
The development of asymmetric catalytic methods represents another significant advancement in camptothecin synthesis [9] [19]. Organocatalytic approaches using proline and related amino acid catalysts have shown promise for achieving high enantioselectivity in key bond-forming reactions. These methods offer advantages in terms of catalyst cost, environmental impact, and operational simplicity compared to traditional metal-based asymmetric catalysts.
Advanced protecting group strategies have been developed to enable more efficient synthetic sequences [10] [11]. The use of N-Boc protecting groups for amino functionalities allows for selective deprotection under mild acidic conditions using trifluoroacetic acid in dichloromethane. This approach provides excellent chemoselectivity and avoids harsh reaction conditions that might compromise other sensitive functional groups.
Novel oxidation methodologies have been explored for the selective functionalization of camptothecin derivatives [17]. These methods employ environmentally benign oxidizing agents and can be conducted under mild reaction conditions. The development of selective oxidation protocols is particularly important for the preparation of hydroxylated analogues and for the modification of existing camptothecin derivatives.
Microwave-assisted synthesis has emerged as a valuable tool for accelerating key transformations in camptothecin chemistry [20]. The use of microwave irradiation can significantly reduce reaction times while maintaining or improving yields. This technology is particularly useful for cyclization reactions and condensation steps that traditionally require extended heating periods.
The application of flow chemistry principles to camptothecin synthesis represents a cutting-edge approach that offers advantages in terms of reaction control, safety, and scalability [17]. Continuous flow reactors enable precise control of reaction parameters and can facilitate the handling of hazardous or unstable intermediates. This technology shows particular promise for the preparation of CKD 602 on larger scales required for clinical and commercial applications.